7-Chloro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
7-Chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom attached at the 7th position
Preparation Methods
The synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodinated using N-iodosuccinimide (NIS) to obtain the intermediate 8.
Protection: The NH group of the intermediate is protected using PMB-Cl to produce the key intermediate 9.
Cyclization: The protected intermediate undergoes cyclization to form the pyrazolopyridine core structure.
Chlorination: Finally, the chlorine atom is introduced at the 7th position using appropriate chlorinating agents.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyrazole and pyridine rings. Reagents such as potassium permanganate and sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
7-Chloro-1H-pyrazolo[3,4-c]pyridine has a broad range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the design of kinase inhibitors for cancer treatment.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Material Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and other advanced materials.
Industry: The compound’s derivatives are used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Chloro-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:
7-Chloro-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazole ring.
1H-Pyrazolo[3,4-b]pyridine: This compound lacks the chlorine atom at the 7th position, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-chloro-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXPMDWRGMZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506260 | |
Record name | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-11-6 | |
Record name | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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